Indatraline hydrochloride Indatraline hydrochloride Indatraline HCl is a potent inhibitor of dopamine, norepinephrine and serotonin uptake.
Brand Name: Vulcanchem
CAS No.: 96850-13-4
VCID: VC0530604
InChI: InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
SMILES: CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C16H16Cl3N
Molecular Weight: 328.7 g/mol

Indatraline hydrochloride

CAS No.: 96850-13-4

VCID: VC0530604

Molecular Formula: C16H16Cl3N

Molecular Weight: 328.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indatraline hydrochloride - 96850-13-4

Description

Indatraline hydrochloride, also known as Lu 19-005, is a potent non-selective monoamine reuptake inhibitor. It blocks the transporters for serotonin (5-HT), dopamine, and norepinephrine, which are crucial neurotransmitters involved in various physiological and psychological processes . This compound has been studied for its potential therapeutic applications, including its use as an antidepressant and in the management of cocaine addiction due to its ability to block the effects of methamphetamine and MDMA .

Biological Activity

Indatraline hydrochloride is a potent inhibitor of serotonin (Ki = 0.42 nM), dopamine (Ki = 1.7 nM), and norepinephrine (Ki = 5.8 nM) transporters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission and contribute to its antidepressant effects .

Antidepressant Effects

Indatraline hydrochloride has been investigated for its antidepressant properties due to its ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased availability can help alleviate symptoms of depression.

Analgesic Effects

Recent studies have also explored the analgesic effects of indatraline hydrochloride. It has been shown to be effective in rat models of neuropathic pain, suggesting potential applications in pain management . The inhibition of noradrenaline reuptake is believed to contribute to its analgesic properties.

Autophagy Induction

Indatraline hydrochloride has been identified as an inducer of autophagy, a cellular process involved in the degradation and recycling of cellular components . This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway and may have implications for treating diseases related to autophagy dysregulation, such as restenosis .

Autophagy Induction Mechanism

Indatraline hydrochloride induces autophagy by affecting the AMPK/mTOR/S6K signaling axis. This process involves the conversion of LC3-I to LC3-II, a marker of autophagosome formation, which is confirmed by immunoblotting and electron microscopy . The autophagic flux is increased, as evidenced by the accumulation of LC3-II in the presence of lysosomal inhibitors .

Therapeutic Implications

The ability of indatraline hydrochloride to induce autophagy and inhibit cell proliferation suggests potential therapeutic applications in conditions like restenosis and possibly other diseases where autophagy plays a critical role . Additionally, its analgesic effects make it a candidate for pain management therapies .

Inhibition Constants (Ki) for Monoamine Transporters

TransporterKi (nM)
Serotonin (5-HT)0.42
Dopamine1.7
Norepinephrine5.8

Analgesic Effects in Rat Models

Dose (mg/kg)Anti-hyperalgesic Effect Duration
2.5 mg/kg30-90 min (tail flick test), 60 min (hot plate test)
5 mg/kg15-90 min (tail flick test), 30 and 60 min (hot plate test)
10 mg/kg15-90 min (tail flick test), 30-90 min (hot plate test)
CAS No. 96850-13-4
Product Name Indatraline hydrochloride
Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
IUPAC Name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
Standard InChIKey QICQDZXGZOVTEF-MELYUZJYSA-N
Isomeric SMILES CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Indatraline HCl; Indatraline HCl salt; Indatraline Hydrochloride; Indatraline Hydrochloride salt;
Reference 1: Tirelli E, Geter-Douglass B, Witkin JM. gamma-Aminobutyric acidA agonists differentially augment gnawing induced by indirect-acting dopamine agonists in C57BL/6J mice. J Pharmacol Exp Ther. 1998 Jan;284(1):116-24. PubMed PMID: 9435169.
PubChem Compound 10314472
Last Modified Aug 15 2023

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